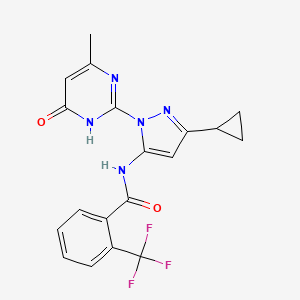

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation. For instance, the first paper discusses the synthesis of benzamide derivatives using 4-aminophenazone and their potential biological applications, including their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multi-step reactions starting from basic aromatic acids or their derivatives. In the first paper, the synthesis of different substituted benzamides was achieved using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound . The second paper outlines a 9-step synthesis process starting from 2,6-difluorobenzoic acid, which could provide a blueprint for the synthesis of similarly structured compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The first paper implies that the substitution pattern on the benzamide core can significantly affect the compound's ability to interact with biological targets such as alkaline phosphatases and ecto-5'-nucleotidases . Although the exact molecular structure analysis of "this compound" is not provided, the importance of the substitution pattern is evident.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the synthesis methods described. For example, the desmethylation step mentioned in the second paper suggests that benzamide derivatives can undergo transformations that may be useful in the preparation of radiolabeled compounds for imaging purposes . This indicates that the compound may also be amenable to similar chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of "this compound," they do suggest that benzamide derivatives have properties that make them suitable for biological applications and potential imaging agents . These properties likely include solubility, stability, and the ability to cross biological membranes, which are critical for drug development.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide has focused on their synthesis and biological activities. For instance, the synthesis and biological evaluation of various pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents have been explored, highlighting their potential in medical research and pharmaceutical applications (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

The development of compounds within this chemical class has included efforts to synthesize derivatives with potent antimicrobial and antitumor properties. Studies have shown the synthesis of such compounds with significant activities against various bacterial and fungal pathogens, as well as tumor cell lines (Devarasetty et al., 2019).

Applications in Antiviral Research

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been shown to have remarkable antiavian influenza virus activity. This indicates the potential application of these compounds in antiviral research, particularly in the development of treatments for influenza strains (Hebishy et al., 2020).

Cathepsin Inhibition

Additionally, research on similar compounds has demonstrated their ability to inhibit cathepsins, which are proteases involved in various physiological processes. Such findings are significant in the context of diseases where cathepsin activity is implicated, opening avenues for therapeutic applications (Lukić et al., 2017).

Enzymatic Activity Modulation

Compounds of this class have also been evaluated for their potential in modulating enzymatic activities. For example, the design and synthesis of certain pyrimidinyl benzamide derivatives have been explored for their ability to selectively inhibit histone deacetylases, enzymes critical in regulating gene expression (Zhou et al., 2008).

properties

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c1-10-8-16(28)25-18(23-10)27-15(9-14(26-27)11-6-7-11)24-17(29)12-4-2-3-5-13(12)19(20,21)22/h2-5,8-9,11H,6-7H2,1H3,(H,24,29)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPSXFPKGWPQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)